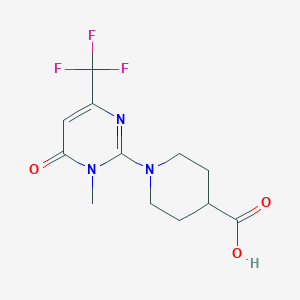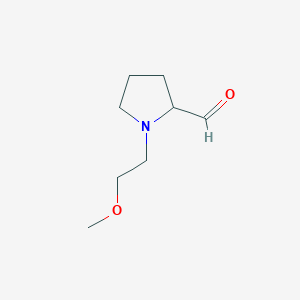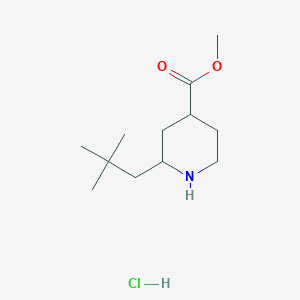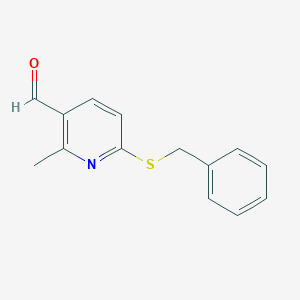![molecular formula C14H22N2O2 B11790257 3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[221]heptan-2-one is a complex organic compound with the molecular formula C14H22N2O2 It is a derivative of bicyclo[221]heptan-2-one, which is known for its rigid bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptan-2-one core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Dimethyl Groups: The 3,3-dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperazine Moiety: The piperazine-1-carbonyl group can be introduced through a nucleophilic substitution reaction, where piperazine reacts with a suitable carbonyl-containing intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, potentially modulating their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the piperazine moiety, making it less versatile in biological applications.
2-Norbornanone, 3,3-dimethyl-: Another derivative of bicyclo[2.2.1]heptan-2-one with different substituents.
Uniqueness
3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one is unique due to the presence of both the rigid bicyclic structure and the flexible piperazine moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
3,3-dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C14H22N2O2/c1-13(2)10-3-4-14(9-10,11(13)17)12(18)16-7-5-15-6-8-16/h10,15H,3-9H2,1-2H3 |
InChIキー |
SOOJMVUQHXUCBV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)N3CCNCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11790181.png)




![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)






